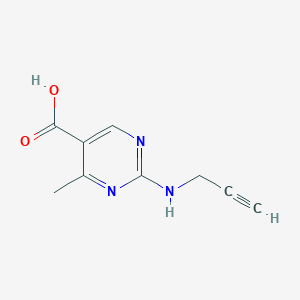

4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2-(prop-2-ynylamino)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-3-4-10-9-11-5-7(8(13)14)6(2)12-9/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXCGKYQJXOLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)NCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the pyrimidine ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

Substitution with Prop-2-yn-1-ylamino Group: The prop-2-yn-1-ylamino group can be introduced through a nucleophilic substitution reaction using propargylamine.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Propargylamine in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents at Position 2

Key Insight: The propargylamino group in 4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid provides a unique linear structure for hydrogen bonding or π-interactions, distinct from bulkier (e.g., tetrahydrofuran-methyl) or electron-withdrawing (e.g., CF₃) groups . Its alkyne functionality also enables modular derivatization via click chemistry, a feature absent in analogues with SMe or aryl groups .

Analogues with Different Substituents at C4 and C6

However, this simplicity may limit selectivity in polypharmacological contexts.

Physicochemical and Pharmacokinetic Comparison

Key Insight: The carboxylic acid group in this compound ensures ionization at physiological pH (pKa ~1.85), enhancing aqueous solubility compared to ester derivatives . Its lower molecular weight (<200 g/mol) may improve bioavailability relative to bulkier analogues .

Biological Activity

4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. Its molecular formula is , with a molecular weight of approximately 205.21 g/mol. This compound features a unique combination of functional groups, including a carboxylic acid and an alkylated amino group, which contribute to its diverse biological activities.

Research indicates that this compound exhibits potential neuroprotective and anti-neuroinflammatory properties. Its mechanism of action likely involves:

- Enzyme Inhibition : this compound may inhibit specific enzymes by binding to their active sites, modulating signaling pathways associated with inflammation and neuroprotection.

- Receptor Interaction : The compound can interact with various receptors on cell surfaces, potentially influencing their activity and downstream signaling pathways .

- Gene Expression Modulation : It may affect the expression of genes involved in inflammatory responses, contributing to its therapeutic potential against neurodegenerative diseases.

Neuroprotective Effects

Studies suggest that this compound may protect neuronal cells from damage caused by oxidative stress and inflammation. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Properties

While the primary focus has been on its neuroprotective effects, preliminary studies also indicate potential antimicrobial activity . The compound has shown efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) remains limited .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 4-Methyl-2-(prop-2-yn-1-yloxy)amino)pyrimidine-5-carboxylic acid | C10H11N3O3 | 221.21 g/mol | Contains an ether linkage |

| 4-(Prop-2-yne-yloxy)amino-pyrimidine-5-carboxylic acid | C9H9N3O3 | 193.16 g/mol | Lacks methyl substitution on nitrogen |

| 2-Chloro-6-[methyl(prop-2-yne-yloxy)amino]pyrimidine-4-carboxylic acid | C10H10ClN3O3 | 207.19 g/mol | Contains a chlorine substituent |

The unique combination of functional groups in this compound enhances its biological activity and versatility for chemical modifications.

Neuroprotective Activity in Animal Models

In preclinical studies involving animal models of neurodegeneration, administration of this compound resulted in significant reductions in markers of inflammation and oxidative stress within the brain tissue. These findings suggest its potential as a therapeutic agent for conditions characterized by neuroinflammation .

Antimicrobial Testing

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. However, further research is needed to quantify its effectiveness and elucidate the underlying mechanisms .

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid?

The synthesis of this compound typically involves multi-step organic reactions starting from pyrimidine precursors. For example, specifies its molecular formula (C₉H₉N₃O₂) and CAS number (1553391-58-4), indicating the use of prop-2-yn-1-amine as a key reactant for introducing the propargylamino group. A common strategy includes:

- Step 1 : Formation of the pyrimidine ring via Biginelli-like condensations or modifications of pre-existing pyrimidine carboxylates.

- Step 2 : Functionalization at the 2-position using nucleophilic substitution or coupling reactions with propargylamine .

- Step 3 : Purification via column chromatography or recrystallization, with purity verification by HPLC (>95%) .

Q. How is the compound characterized using spectroscopic methods?

Characterization involves:

- FT-IR : Confirmation of carboxylic acid (C=O stretch ~1700 cm⁻¹) and propargylamine (C≡C stretch ~2100 cm⁻¹) groups.

- ¹H NMR : Peaks for the methyl group (~δ 2.5 ppm), propargyl protons (δ 2.8–3.2 ppm), and pyrimidine ring protons (δ 7.5–8.5 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 191.19 (M+H⁺) to confirm the molecular weight .

- Elemental Analysis : Validation of C, H, N content within ±0.4% of theoretical values .

Q. What structural analogs exist, and how do they differ in reactivity or bioactivity?

Key analogs include:

- 4-Amino-2-methylpyrimidine-5-carboxylic acid (CAS 769-52-8): Lacks the propargylamino group but retains the methyl and carboxylic acid substituents, reducing steric hindrance .

- 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid (C₉H₁₂N₂O₂): Bulkier isopropyl group at the 2-position may hinder enzyme binding compared to the propargyl group .

- Ethyl 2-amino-4-propylpyrimidine-5-carboxylate : Esterified carboxylate and alkyl chain modifications alter solubility and metabolic stability .

Advanced Research Questions

Q. How to design experiments to evaluate the antimicrobial activity of this compound?

Experimental Design :

- Microbial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, along with fungi (e.g., C. albicans), as in .

- Dose-Response Assays : Test concentrations from 1–100 µg/mL in Mueller-Hinton broth.

- Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls.

- Metrics : Minimum Inhibitory Concentration (MIC) and zone of inhibition (agar diffusion).

- Mechanistic Follow-Up : Assess membrane disruption (via SYTOX Green uptake) or β-lactamase inhibition .

Q. How can contradictions in biological activity data between structural analogs be resolved?

Case Example : If propargylamino derivatives show higher antifungal activity but lower antibacterial potency compared to ethyl ester analogs (e.g., ):

- Structural Analysis : Compare logP values (propargyl group increases hydrophobicity) and hydrogen-bonding capacity.

- Enzyme Docking : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to fungal CYP51 vs. bacterial DNA gyrase.

- Resistance Testing : Check for efflux pump overexpression in bacterial strains using efflux inhibitors like PAβN .

Q. What computational methods are used to predict the mechanism of action or toxicity?

- Molecular Dynamics (MD) Simulations : Simulate interactions with acetylcholinesterase (AChE) for Alzheimer’s applications, as in , using GROMACS.

- ADMET Prediction : Tools like SwissADME to estimate absorption (Caco-2 permeability), hepatotoxicity (CYP inhibition), and Ames mutagenicity.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Methodological Notes

- Data Contradictions : When bioactivity varies between studies (e.g., antimicrobial vs. antiviral), validate assay conditions (e.g., pH, serum content) and compound stability (HPLC purity post-assay) .

- Stereochemical Considerations : If propargylamine introduces chirality, confirm enantiomeric purity via chiral HPLC or circular dichroism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.